2-Methoxyestriol

Descripción general

Descripción

2-Methoxyestriol is an endogenous estrogen metabolite, specifically a derivative of estriol and 2-hydroxyestriol. It is known for its negligible affinity for estrogen receptors and lack of estrogenic activity. Despite this, this compound has been observed to exhibit non-estrogen receptor-mediated cholesterol-lowering effects .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxyestriol typically involves the methylation of 2-hydroxyestriol. This process can be achieved through the use of methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate. The reaction is usually carried out in an organic solvent such as acetone or dimethylformamide under reflux conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) are common in industrial settings .

Análisis De Reacciones Químicas

Types of Reactions: 2-Methoxyestriol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it back to its parent compound, 2-hydroxyestriol.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophilic substitution using reagents like sodium hydride and alkyl halides.

Major Products: The major products formed from these reactions include various hydroxylated and methoxylated derivatives, which can have different biological activities and properties .

Aplicaciones Científicas De Investigación

Chemistry: Used as a precursor in the synthesis of other estrogen metabolites and derivatives.

Biology: Studied for its role in cholesterol metabolism and potential effects on lipid profiles.

Medicine: Investigated for its potential therapeutic effects in conditions like hypercholesterolemia and cardiovascular diseases.

Industry: Utilized in the development of pharmaceuticals and as a research tool in biochemical studies.

Mecanismo De Acción

2-Methoxyestriol exerts its effects primarily through non-estrogen receptor-mediated pathways. It has been shown to influence cholesterol metabolism by modulating the activity of enzymes involved in cholesterol synthesis and degradation. The exact molecular targets and pathways are still under investigation, but it is believed to interact with various proteins and enzymes in the liver and other tissues .

Comparación Con Compuestos Similares

2-Methoxyestradiol: Another methoxylated estrogen metabolite with anti-angiogenic and anti-tumor properties.

2-Methoxyestrone: A methoxylated derivative of estrone with similar metabolic pathways.

4-Methoxyestradiol and 4-Methoxyestrone: Similar compounds with methoxy groups at different positions on the steroid nucleus.

Uniqueness: 2-Methoxyestriol is unique due to its specific metabolic origin from estriol and 2-hydroxyestriol, and its distinct lack of estrogenic activity. This makes it an interesting compound for studying non-estrogen receptor-mediated effects and potential therapeutic applications .

Actividad Biológica

2-Methoxyestriol (2ME) is an endogenous metabolite of estrogen that has garnered attention for its diverse biological activities, particularly in the realm of oncology. This article delves into the biological activity of 2ME, summarizing key research findings, mechanisms of action, and clinical implications.

Overview of this compound

2ME is primarily derived from 17β-estradiol and is recognized for its weak affinity for estrogen receptors (ERs) compared to its parent compound. Despite this, it exhibits significant anti-cancer properties and influences various physiological processes.

The biological activity of 2ME can be attributed to several mechanisms:

- Induction of Apoptosis : 2ME has been shown to induce apoptosis in various cancer cell lines, including breast, prostate, and ovarian cancers. This process involves both intrinsic and extrinsic apoptotic pathways, mediated by reactive oxygen species (ROS) production and caspase activation .

- Anti-Angiogenic Effects : 2ME inhibits angiogenesis by affecting endothelial cell function and disrupting the vascular endothelial growth factor (VEGF) signaling pathway. This is crucial for tumor growth and metastasis .

- Cell Cycle Arrest : Studies indicate that 2ME can cause cell cycle arrest in the S-phase, thereby inhibiting proliferation in cancer cells .

- Inhibition of Superoxide Dismutase : In granulosa cells, 2ME reduces superoxide dismutase activity, leading to increased oxidative stress and apoptosis in cancerous cells .

In Vitro Studies

Numerous in vitro studies have demonstrated the efficacy of 2ME against various cancer types:

- Breast Cancer : In MCF7 cells (a breast carcinoma cell line), 2ME inhibited proliferation in a dose-dependent manner when estrogen stimulation was removed .

- Ovarian Cancer : 2ME was found to selectively induce apoptosis in ovarian cancer cells while sparing normal cells, highlighting its potential as a targeted therapy .

- Multiple Myeloma : A combination treatment with bortezomib and 2ME showed enhanced anti-cancer effects through mitochondrial ROS overproduction in bortezomib-resistant cell lines .

In Vivo Studies

In vivo experiments have further validated the anti-cancer potential of 2ME:

- Animal Models : Studies on ovariectomized rats revealed that administration of 2ME led to reduced body weight and serum cholesterol levels while increasing uterine weight and epithelial cell height. These findings suggest a complex interaction with estrogenic pathways even at low doses .

- Hypertension Models : Research indicated that 2ME could mitigate angiotensin II-induced hypertension and renal dysfunction in both ovariectomized female and intact male mice .

Clinical Trials

Clinical investigations are ongoing to evaluate the therapeutic efficacy of 2ME across various cancers. Notable findings include:

- Phase I/II Trials : These trials have assessed the antiproliferative effects of 2ME on multiple myeloma, glioblastoma multiforme, prostate cancer, and breast tumors. Results indicate promising anti-cancer activity with minimal side effects reported in xenograft models .

Summary Table of Biological Activities

Case Studies

- Breast Cancer Case Study : A study involving MCF7 cells demonstrated that treatment with increasing concentrations of 2ME resulted in significant reductions in cell proliferation, emphasizing its potential as a therapeutic agent against estrogen-dependent tumors.

- Ovarian Cancer Case Study : In a controlled experiment, primary ovarian cancer cells showed heightened sensitivity to 2ME compared to normal cells due to elevated ROS levels induced by the compound.

Propiedades

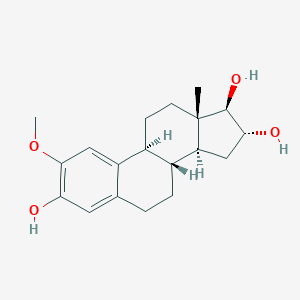

IUPAC Name |

(8R,9S,13S,14S,16R,17R)-2-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,16,17-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O4/c1-19-6-5-11-12(14(19)9-16(21)18(19)22)4-3-10-7-15(20)17(23-2)8-13(10)11/h7-8,11-12,14,16,18,20-22H,3-6,9H2,1-2H3/t11-,12+,14-,16+,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEXPJFWTSZLEAQ-YSYMNNNUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CC(C2O)O)CCC4=CC(=C(C=C34)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@@H]2O)O)CCC4=CC(=C(C=C34)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60924551 | |

| Record name | 2-Methoxyestra-1(10),2,4-triene-3,16,17-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60924551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1236-72-2 | |

| Record name | (16α,17β)-2-Methoxyestra-1,3,5(10)-triene-3,16,17-triol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1236-72-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxyestriol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001236722 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methoxyestra-1(10),2,4-triene-3,16,17-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60924551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.